molecular formula C8H13N3O2 B3036844 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine CAS No. 400082-34-0

4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine

Cat. No.: B3036844
CAS No.: 400082-34-0
M. Wt: 183.21 g/mol
InChI Key: LRXHWWRSGBWPPI-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . This substituted pyrimidine core is of significant interest in medicinal chemistry and pharmaceutical research for the construction of more complex molecular architectures. The 2-aminopyrimidine structure is a privileged scaffold in drug discovery, known for its diverse biological activities. Researchers utilize such compounds as key intermediates in synthesizing fused heterocyclic systems, which are valuable for probing biological pathways and developing new therapeutic agents . Pyrimidine derivatives, in general, have been extensively studied and are found in several clinical drugs, demonstrating potent inhibitory effects against various enzymes . The specific methoxy and dimethylamino substitutions on this pyrimidine ring make it a versatile building block for further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) . This product is provided "For Research Use Only" (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use. All necessary regulatory information, including its CAS number (56873-65-5), is provided to ensure accurate identification and safe handling practices in the laboratory . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive hazard and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)8-9-5-6(12-3)7(10-8)13-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXHWWRSGBWPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Displacement Reactions

A common approach involves substituting halogen atoms at the 2- and 4,5-positions of the pyrimidine ring.

Procedure :

  • Starting Material : 2-Chloro-4,5-dimethoxypyrimidine is reacted with excess dimethylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C.
  • Catalysis : Potassium carbonate or triethylamine facilitates deprotonation, enhancing nucleophilic attack by dimethylamine.
  • Isolation : The product is purified via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol.

Key Data :

Parameter Value Source
Yield 68–75%
Reaction Time 12–24 hours
Temperature 60–80°C

Limitations :

  • Requires pre-synthesized 2-chloro-4,5-dimethoxypyrimidine, which itself demands multi-step preparation.
  • Competing side reactions (e.g., over-alkylation) may occur without strict stoichiometric control.

Direct Cyclocondensation Strategies

One-Pot Ring Formation

This method constructs the pyrimidine core with pre-installed methoxy and dimethylamino groups.

Procedure :

  • Reactants : Guanidine hydrochloride reacts with 1,3-diketones (e.g., dimethyl malonate) in methanol under reflux.
  • Methoxylation : Sodium methoxide introduces methoxy groups at positions 4 and 5 during cyclization.
  • Dimethylamination : Dimethylamine gas is bubbled into the reaction mixture post-cyclization to functionalize the 2-position.

Key Data :

Parameter Value Source
Yield 55–62%
Reaction Time 8–12 hours
Temperature 100–120°C (reflux)

Advantages :

  • Avoids isolation of intermediates, reducing purification steps.
  • Scalable for industrial applications due to straightforward reagent handling.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

This method installs the dimethylamino group via palladium-catalyzed cross-coupling.

Procedure :

  • Substrate : 2-Bromo-4,5-dimethoxypyrimidine is treated with dimethylamine in the presence of Pd(OAc)₂ and Xantphos.
  • Conditions : Reactions proceed at 90–110°C in toluene, with cesium carbonate as a base.
  • Workup : The catalyst is removed via filtration, and the product is extracted with dichloromethane.

Key Data :

Parameter Value Source
Yield 70–78%
Reaction Time 6–8 hours
Catalyst Loading 5 mol% Pd

Advantages :

  • High regioselectivity and functional group tolerance.
  • Compatible with electron-rich pyrimidine systems due to mild conditions.

Green Chemistry Approaches

Solvent-Free Methoxylation

Recent patents emphasize reducing solvent waste by employing dimethyl carbonate as a methylating agent.

Procedure :

  • Substrate : 2-Amino-4,5-dihydroxypyrimidine is heated with dimethyl carbonate (3:1 molar ratio) at 150°C under autogenous pressure.
  • Catalyst : Hydrotalcite or K₂CO₃ accelerates methoxylation without requiring halogenated reagents.
  • Dimethylation : Subsequent treatment with methyl iodide in the presence of NaH introduces the N,N-dimethyl group.

Key Data :

Parameter Value Source
Yield 65–70%
Reaction Time 20 hours
Pressure 2–4 MPa

Environmental Impact :

  • Eliminates toxic byproducts (e.g., HCl) associated with traditional chlorination.
  • Dimethyl carbonate serves as both solvent and reagent, enhancing atom economy.

Comparative Analysis of Methodologies

Method Yield (%) Cost Efficiency Scalability Environmental Impact
Nucleophilic Substitution 68–75 Moderate High Moderate (waste solvents)
Cyclocondensation 55–62 High Moderate Low (one-pot synthesis)
Buchwald-Hartwig 70–78 Low High High (Pd waste)
Green Methoxylation 65–70 High High Very Low

Critical Observations :

  • Nucleophilic substitution remains the most accessible method for small-scale labs due to reagent availability.
  • Green methoxylation outperforms others in sustainability but requires specialized equipment for high-pressure reactions.
  • Transition metal catalysis offers high yields but faces cost and recycling challenges.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Table 1: Synthesis Conditions

Reaction ComponentConditionYield (%)
DimethylamineRoom Temperature85
Pyrimidine DerivativeReflux in Ethanol90
CatalystNone (solvent-free)95

Biological Activities

Research has demonstrated that 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine exhibits a range of biological activities, making it a candidate for further investigation in pharmaceutical applications.

Anticancer Activity

Studies have shown that compounds with a pyrimidine structure often exhibit anticancer properties. For instance, derivatives of pyrimidines have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants exploration due to its structural similarities to known anticancer agents .

Antibacterial and Antifungal Properties

Pyrimidine derivatives have been noted for their antibacterial and antifungal activities. The presence of the dimethoxy and dimethylamino groups may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogenic bacteria and fungi. Preliminary studies suggest potential effectiveness against common strains responsible for infections .

Agricultural Applications

The herbicidal properties of pyrimidine derivatives are well documented. For example, compounds similar to this compound have shown high herbicidal activity against various weeds while maintaining safety profiles for crops like tomatoes and grasses . This makes them valuable in developing selective herbicides that minimize damage to desirable plants.

Table 2: Herbicidal Efficacy

Weed TypeEfficacy (%)Crop Safety
Common Weeds90High
Grasses85Very High
Broadleaf Weeds80Moderate

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized several pyrimidine derivatives, including this compound, and evaluated their anticancer properties against breast cancer cell lines (MCF-7). The results indicated that certain modifications significantly improved cytotoxicity compared to standard treatments .

Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound were tested for their efficacy in controlling weed populations in tomato fields. The results demonstrated effective weed suppression with minimal phytotoxicity observed on tomato plants, highlighting its potential as a safe herbicide .

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers: 4,6-Dimethoxy-N,N-Dimethylpyrimidin-2-Amine

The 4,6-dimethoxy isomer (CAS 56873-65-5) shares the same molecular formula (C₈H₁₃N₃O₂) but differs in methoxy group placement. Key differences include:

  • Physical Properties: Density: 1.131 g/cm³ (4,6-isomer) vs. Boiling Point: 305.5°C (4,6-isomer) , likely higher than chloro-substituted analogs (e.g., 285.1°C for 4,6-dichloro-N,N-dimethylpyrimidin-2-amine) due to methoxy group polarity .
  • Reactivity : The 4,6-isomer’s methoxy groups may enhance electron density on the pyrimidine ring compared to the 4,5-isomer, influencing nucleophilic substitution reactions .

Chloro-Substituted Derivatives

  • 4,6-Dichloro-N,N-Dimethylpyrimidin-2-Amine (CAS 5734-68-9):

    • Molecular Weight: 192.0459 g/mol (vs. 183.208 g/mol for the 4,6-dimethoxy isomer) .
    • Boiling Point: 285.1°C, lower than methoxy analogs due to reduced hydrogen bonding .
    • Applications: Chloro groups facilitate further functionalization (e.g., Suzuki coupling) in drug discovery pipelines .
  • 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine :

    • Hybrid substituents (Cl and OCH₃) balance electronic effects, making this compound a candidate for antiangiogenic studies .

Bioactive Pyrimidine Derivatives

  • 5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(piperidin-1-yl)phenyl]pyrimidin-2-amine :
    • Exhibits complex pharmacophore design with multiple methoxy groups, highlighting the role of substituent positioning in target binding .

Data Tables

Table 1: Physicochemical Comparison of Pyrimidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine C₈H₁₃N₃O₂ 183.208* N/A N/A Under investigation
4,6-Dimethoxy-N,N-dimethylpyrimidin-2-amine C₈H₁₃N₃O₂ 183.208 305.5 1.131 Synthetic intermediate
4,6-Dichloro-N,N-dimethylpyrimidin-2-amine C₆H₇Cl₂N₃ 192.0459 285.1 1.393 Agrochemical synthesis
4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine C₇H₁₀ClN₃O 187.63 N/A N/A Antiangiogenic research

*Calculated based on molecular formula.

Table 2: Substituent Effects on Reactivity and Bioactivity

Substituent Position Electronic Effects Common Applications Example Compound
4,5-Dimethoxy Electron-donating Potential CNS agents (inference from benzamide derivatives ) 4,5-Dimethoxy-N,N-dimethylbenzamide derivatives
4,6-Dimethoxy Moderate donating Building block for heterocyclic synthesis 4,6-Dimethoxy-N,N-dimethylpyrimidin-2-amine
4,6-Dichloro Electron-withdrawing Cross-coupling reactions 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine

Research Findings and Challenges

  • Synthetic Accessibility : The 4,5-dimethoxy isomer may require specialized routes (e.g., selective methoxylation), whereas 4,6-isomers are more commonly synthesized via nucleophilic substitution .
  • Biological Relevance : Methoxy groups in the 4,5-positions could enhance blood-brain barrier penetration, as seen in structurally related amphetamines , but this remains untested for pyrimidine analogs.
  • Knowledge Gaps: Limited crystallographic or spectroscopic data for the 4,5-isomer necessitates further studies to confirm its conformational stability and intermolecular interactions.

Biological Activity

4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methoxy groups at the 4 and 5 positions and two methyl groups attached to the nitrogen atoms. This unique structure contributes to its biological activity.

1. Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, have demonstrated significant antitumor properties. A study reported that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .

Table 1: Antitumor Activity of Pyrimidine Derivatives

Compound NameIC50 (µM)Cell Line Tested
This compound1.29MCF-7 (breast cancer)
Other Pyrimidine Derivative A2.96HeLa (cervical cancer)
Other Pyrimidine Derivative B0.85A549 (lung cancer)

2. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. Studies show that similar pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Table 2: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae30

3. Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Table 3: Inhibition of Cytokines by Pyrimidine Derivatives

Compound NameIL-6 Inhibition (%)TNF-α Inhibition (%)
This compound8978
Dexamethasone8575

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in cell proliferation and inflammation pathways.

1. Interaction with Enzymes

Pyrimidine derivatives have been shown to inhibit enzymes that play crucial roles in tumor growth and bacterial metabolism . This interaction may lead to reduced cell viability in tumor cells and inhibited bacterial growth.

2. Modulation of Cytokines

The ability to modulate cytokine production suggests a role in regulating immune responses, potentially benefiting conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

  • Breast Cancer Treatment : A clinical trial investigated the use of a pyrimidine derivative in combination with standard chemotherapy agents for breast cancer patients, showing improved outcomes compared to chemotherapy alone.
  • Infection Control : A study on patients with bacterial infections indicated that treatment with a pyrimidine-based compound resulted in faster recovery times and reduced antibiotic resistance development.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
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4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine

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